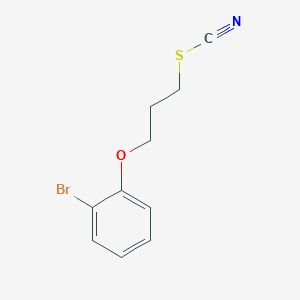
3-(2-bromophenoxy)propyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenoxy)propyl thiocyanate, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS) enzymes. GLS enzymes are responsible for catalyzing the conversion of glutamine to glutamate, which is an important metabolic pathway in cancer cells. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
3-(2-bromophenoxy)propyl thiocyanate inhibits the activity of GLS enzymes, which are responsible for catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of glutamate, which is essential for cancer cell survival. As a result, cancer cells that are dependent on glutamine metabolism are selectively targeted by 3-(2-bromophenoxy)propyl thiocyanate.
Biochemical and Physiological Effects:
3-(2-bromophenoxy)propyl thiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells that are dependent on glutamine metabolism. In addition, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-bromophenoxy)propyl thiocyanate in lab experiments is its specificity towards cancer cells that are dependent on glutamine metabolism. This allows for selective targeting of cancer cells, while minimizing toxicity to normal cells. However, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer.
Future Directions
There are several future directions for the development of 3-(2-bromophenoxy)propyl thiocyanate as a therapeutic agent for cancer treatment. One potential direction is the development of more potent and selective GLS inhibitors. Another direction is the identification of biomarkers that can predict the response to 3-(2-bromophenoxy)propyl thiocyanate treatment. Finally, the combination of 3-(2-bromophenoxy)propyl thiocyanate with other cancer treatments, such as immunotherapy, is also an area of active research.
Synthesis Methods
3-(2-bromophenoxy)propyl thiocyanate can be synthesized using a three-step procedure. The first step involves the preparation of 2-bromophenol, which is then reacted with 3-chloropropyl thiocyanate to form 3-(2-bromophenoxy)propyl thiocyanate. The final step involves the purification of the product using column chromatography.
Scientific Research Applications
3-(2-bromophenoxy)propyl thiocyanate has been extensively studied for its potential as a therapeutic agent for cancer treatment. Several studies have shown that 3-(2-bromophenoxy)propyl thiocyanate can selectively target cancer cells that are dependent on glutamine metabolism. In addition, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
3-(2-bromophenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKXRRRALEIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCSC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5367697 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

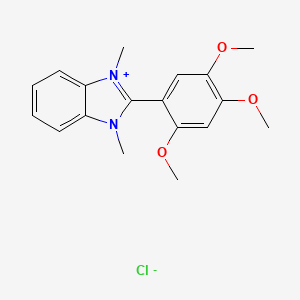
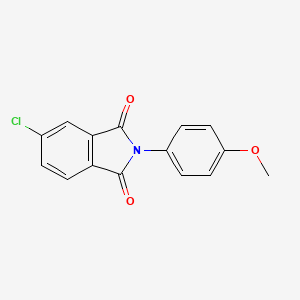
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)
![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)
![methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5233220.png)
![2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5233225.png)


![2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5233249.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233252.png)
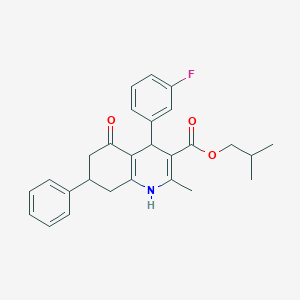
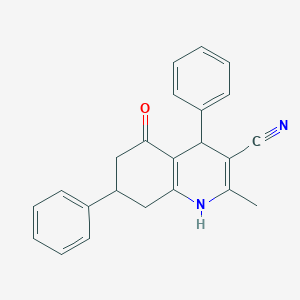
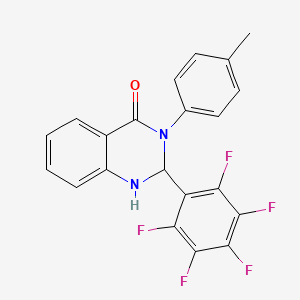
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5233296.png)